4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of TAK-659 involves the selective inhibition of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, leads to the suppression of the immune response, making TAK-659 a potential candidate for the treatment of autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation and proliferation of B cells, reduce the production of inflammatory cytokines, and enhance the efficacy of chemotherapy drugs. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its potential applications in the treatment of various diseases. However, there are also some limitations to using TAK-659 in lab experiments. These include its high cost, limited availability, and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. These include the optimization of the synthesis method to increase the yield and purity of the compound, the identification of new potential applications for the compound, and the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Further research is also needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, TAK-659 is a promising compound with potential applications in scientific research and the treatment of various diseases. Its selective inhibition of BTK makes it a promising candidate for the treatment of cancer and autoimmune disorders. The synthesis method of TAK-659 has been optimized to produce high yields of the compound with high purity. However, there are also some limitations to using TAK-659 in lab experiments, including its high cost and limited availability. Further research is needed to fully understand the potential applications of TAK-659 and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminobenzamide with 1-(2-methoxyphenyl)piperidin-4-yl)ethanone to form the intermediate compound. This intermediate is then reacted with phosgene and ammonia to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in scientific research. Its selective inhibition of BTK makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. It has also been shown to reduce the production of inflammatory cytokines and improve the symptoms of autoimmune disorders.
Eigenschaften
IUPAC Name |
4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-16(11-13-24)22-19(25)14-6-8-15(9-7-14)23-20(21)26/h2-9,16H,10-13H2,1H3,(H,22,25)(H3,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVGSQFTUMDYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.